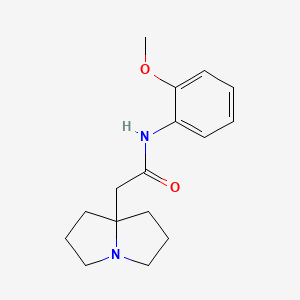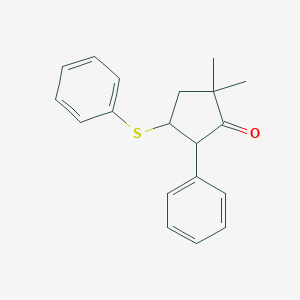
2,2-Dimethyl-5-phenyl-4-(phenylsulfanyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-phenyl-4-(phenylsulfanyl)cyclopentan-1-one is an organic compound with a complex structure that includes a cyclopentanone ring substituted with phenyl and phenylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-phenyl-4-(phenylsulfanyl)cyclopentan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2,2-dimethylcyclopentanone with phenylsulfanyl chloride in the presence of a base to introduce the phenylsulfanyl group. This is followed by Friedel-Crafts acylation to attach the phenyl group to the cyclopentanone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-5-phenyl-4-(phenylsulfanyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,2-Dimethyl-5-phenyl-4-(phenylsulfonyl)cyclopentan-1-one.
Reduction: Formation of 2,2-Dimethyl-5-phenyl-4-(phenylsulfanyl)cyclopentanol.
Substitution: Formation of various substituted cyclopentanones depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dimethyl-5-phenyl-4-(phenylsulfanyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-phenyl-4-(phenylsulfanyl)cyclopentan-1-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, disrupting normal biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-5-phenylcyclopentan-1-one: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.
2,2-Dimethyl-4-(phenylsulfanyl)cyclopentan-1-one: Lacks the phenyl group, which affects its overall chemical properties and reactivity.
Uniqueness
2,2-Dimethyl-5-phenyl-4-(phenylsulfanyl)cyclopentan-1-one is unique due to the presence of both phenyl and phenylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
89869-01-2 |
|---|---|
Formule moléculaire |
C19H20OS |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2,2-dimethyl-5-phenyl-4-phenylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C19H20OS/c1-19(2)13-16(21-15-11-7-4-8-12-15)17(18(19)20)14-9-5-3-6-10-14/h3-12,16-17H,13H2,1-2H3 |
Clé InChI |
YZVPVTABBZJOKW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(C1=O)C2=CC=CC=C2)SC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
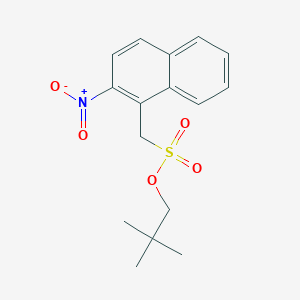
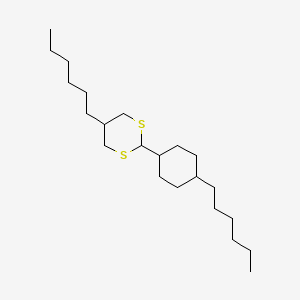

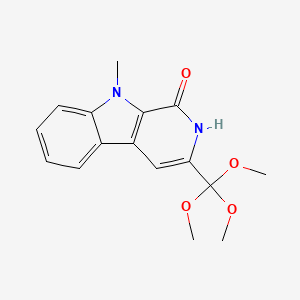
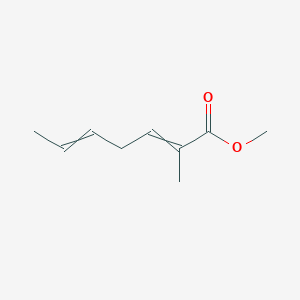

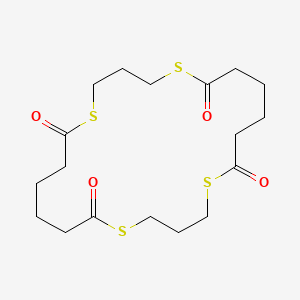
![1-[4-(4-Methoxy-3-methylanilino)phenyl]ethan-1-one](/img/structure/B14399506.png)
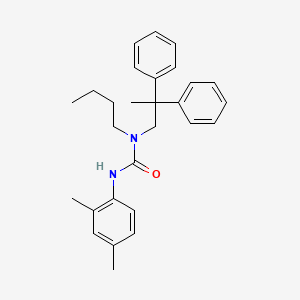
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)

![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)
